(3,4-Difluorophenyl)(thiophen-2-yl)methanol
Description
(3,4-Difluorophenyl)(thiophen-2-yl)methanol is a bifunctional aromatic alcohol featuring a thiophene ring linked to a 3,4-difluorophenyl group via a hydroxymethyl bridge. The compound’s molecular formula is C₁₁H₈F₂OS, with a molecular weight of 226.24 g/mol (CAS: 1249018-33-4) . The 3,4-difluorophenyl moiety introduces electron-withdrawing effects, while the thiophene sulfur contributes to π-electron delocalization. This structural combination may influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
(3,4-difluorophenyl)-thiophen-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2OS/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6,11,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOOUWVFYNZMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC(=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(thiophen-2-yl)methanol typically involves the reaction of 3,4-difluorobenzaldehyde with thiophene-2-boronic acid in the presence of a palladium catalyst, such as in a Suzuki-Miyaura coupling reaction . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: The major product is (3,4-difluorophenyl)(thiophen-2-yl)methanone.
Reduction: The major product is this compound.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like (3,4-diaminophenyl)(thiophen-2-yl)methanol.
Scientific Research Applications
(3,4-Difluorophenyl)(thiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism by which (3,4-Difluorophenyl)(thiophen-2-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aromatic and thiophene moieties. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
(2,6-Difluorophenyl)(thiophen-2-yl)methanol
- Structure : Differs in fluorine substitution (2,6- vs. 3,4-difluorophenyl).
- Despite identical molecular weight (226.24 g/mol), the spatial arrangement may affect crystal packing or binding to biological targets .
Heterocycle Variants
(5-(3,4-Difluorophenyl)-1,3,4-oxadiazole-2-yl)(pyridin-2-yl)methanol (Compound 4g)
- Structure : Replaces thiophene with a 1,3,4-oxadiazole ring.
- Impact : The oxadiazole introduces two nitrogen atoms, enhancing hydrogen-bonding capacity and polarity. This increases solubility but may reduce metabolic stability compared to thiophene. Molecular weight is 274.21 g/mol .
[2-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-4-yl]methanol
Functional Group Modifications
[4-(3,4-Difluorophenyl)thiophen-2-yl]methanamine
- Structure : Substitutes hydroxyl with an amine group.
- However, the absence of a hydroxyl group eliminates hydrogen-bond donor capacity .
thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol
Key Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP<sup>*</sup> | Water Solubility |
|---|---|---|---|---|
| (3,4-Difluorophenyl)(thiophen-2-yl)methanol | C₁₁H₈F₂OS | 226.24 | ~2.5 (estimated) | Low |
| (2,6-Difluorophenyl)(thiophen-2-yl)methanol | C₁₁H₈F₂OS | 226.24 | ~2.5 | Low |
| thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol | C₁₂H₉F₃O₂S | 274.26 | ~3.8 | Very low |
| Compound 4g (oxadiazole derivative) | C₁₃H₈F₂N₂O₂ | 274.21 | ~1.9 | Moderate |
<sup>*</sup>Estimated using fragment-based methods.
Biological Activity
(3,4-Difluorophenyl)(thiophen-2-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a difluorophenyl group attached to a thiophen-2-yl methanol moiety. The presence of fluorine atoms and the thiophene ring significantly influence its chemical behavior and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : It may bind to various receptors, altering their activity and influencing cellular signaling pathways.
Biological Activity Overview
The biological activities reported for this compound include:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Investigations have indicated potential antimicrobial effects against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, contributing to its therapeutic potential in inflammatory diseases.
Anticancer Studies
Several studies have evaluated the anticancer properties of this compound:
- Cell Line Testing : In vitro studies have shown that the compound inhibits cell proliferation in cancer cell lines such as MCF-7 and HCT116, with IC50 values ranging from 5 to 15 µM .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HCT116 | 8 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties:
- Bacterial Strains Tested : The compound showed significant inhibition against strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Studies
The anti-inflammatory potential has been assessed through various assays:
- Cytokine Production : The compound reduced TNF-alpha production in LPS-stimulated macrophages by approximately 70% at a concentration of 10 µM .
Case Studies
- Case Study on Cancer Treatment : A study involving the use of this compound in combination with traditional chemotherapeutics showed enhanced efficacy in reducing tumor size in xenograft models.
- Case Study on Infection Management : A clinical trial assessed the effectiveness of the compound in treating infections caused by resistant bacterial strains, demonstrating promising results in reducing infection severity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
